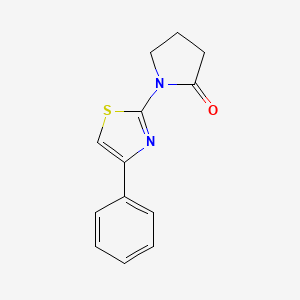
1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone is a heterocyclic compound that features a thiazole ring fused with a pyrrolidinone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone typically involves the reaction of 4-phenyl-2-thiazolylamine with a suitable acylating agent under controlled conditions. One common method is the reaction of 4-phenyl-2-thiazolylamine with pyrrolidinone in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学的研究の応用
1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell wall synthesis and certain enzymes involved in cancer cell proliferation.
Pathways Involved: It inhibits key enzymes and disrupts cellular processes, leading to the death of bacterial cells or cancer cells.
類似化合物との比較
2-Amino-4-phenylthiazole: Known for its antibacterial properties.
4-Phenylthiazolyl urea derivatives: Exhibits potent antibacterial activity against Gram-positive bacteria.
Thiazolyl-N-substituted amides: Shows excellent antimicrobial activity.
Uniqueness: 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone stands out due to its unique combination of a thiazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C13H12N2OS |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2OS/c16-12-7-4-8-15(12)13-14-11(9-17-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChIキー |
FKVUYEBROQKEAR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


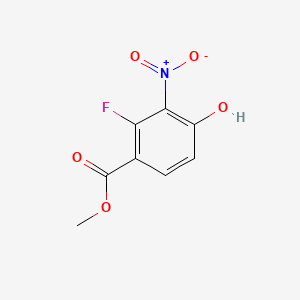
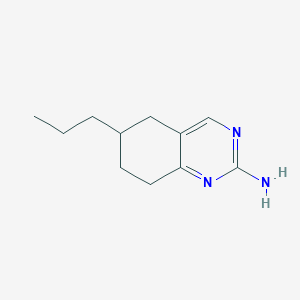
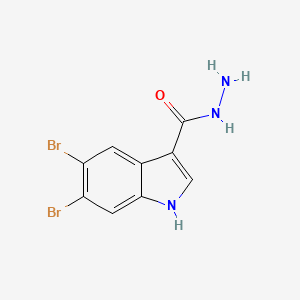
![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)

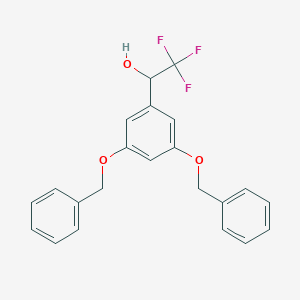
![2,3-Dihydronaphtho[2,3-b][1,4]dioxine](/img/structure/B13694943.png)
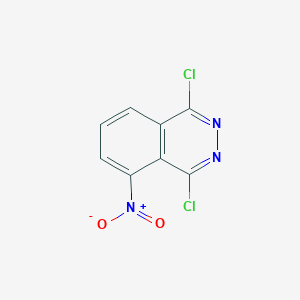
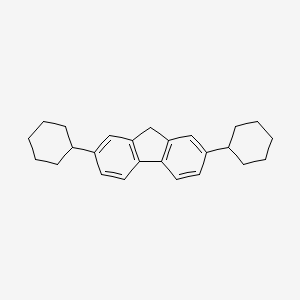
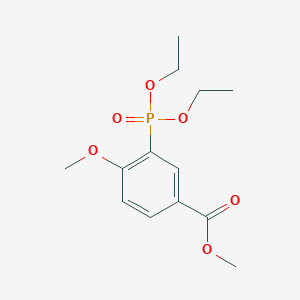
![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
![3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13694978.png)
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)

